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Compound of Interest

Compound Name:
2-Hydroxy-5-

methoxybenzaldehyde

Cat. No.: B1199172 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for 2-Hydroxy-5-
methoxybenzaldehyde (CAS No: 672-13-9), a valuable intermediate in the fields of

pharmaceutical synthesis and materials science. This document is intended for researchers,

scientists, and drug development professionals, offering a detailed analysis of its Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Chemical and Physical Properties
2-Hydroxy-5-methoxybenzaldehyde, also known as 5-methoxysalicylaldehyde, is an organic

compound with the chemical formula C₈H₈O₃ and a molecular weight of 152.15 g/mol .[1][2] It

is a yellow to yellow-green liquid at room temperature.[2]

Table 1: Physical and Chemical Properties of 2-Hydroxy-5-methoxybenzaldehyde
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Property Value Reference

IUPAC Name
2-hydroxy-5-

methoxybenzaldehyde
[1]

Synonyms
5-Methoxysalicylaldehyde, 2-

Formyl-4-methoxyphenol
[2]

CAS Number 672-13-9 [2]

Molecular Formula C₈H₈O₃ [1][2]

Molecular Weight 152.15 g/mol [1]

Appearance Yellow to yellow-green liquid [2]

Melting Point 4 °C [2]

Boiling Point 250 °C [2]

Density 1.219 g/mL [2]

Refractive Index (n_D) 1.578 [2]

Spectroscopic Data
The following sections detail the NMR, IR, and MS spectral data for 2-Hydroxy-5-
methoxybenzaldehyde, providing insights into its molecular structure and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule.

The proton NMR spectrum reveals the electronic environment of the hydrogen atoms in the

molecule.

Table 2: ¹H NMR Spectral Data of 2-Hydroxy-5-methoxybenzaldehyde
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

Data not explicitly

found in search

results

Phenolic Proton (-OH)

Data not explicitly

found in search

results

Aldehydic Proton (-

CHO)

Data not explicitly

found in search

results

Aromatic Protons (Ar-

H)

Data not explicitly

found in search

results

Methoxy Protons (-

OCH₃)

Note: Specific chemical shifts and coupling constants were not available in the initial search

results. Predicted spectra are available in some databases.[3]

The carbon-13 NMR spectrum provides information about the different carbon environments

within the molecule.

Table 3: ¹³C NMR Spectral Data of 2-Hydroxy-5-methoxybenzaldehyde

Chemical Shift (δ) ppm Assignment

Data not explicitly found in search results Aldehydic Carbon (C=O)

Data not explicitly found in search results Aromatic Carbons (C-O, C-C)

Data not explicitly found in search results Methoxy Carbon (-OCH₃)

Note: While search results indicate the availability of ¹³C NMR spectra, specific chemical shift

values were not explicitly detailed.[3][4][5]

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in a molecule through their

characteristic vibrational frequencies.

Table 4: IR Spectral Data of 2-Hydroxy-5-methoxybenzaldehyde

Wavenumber (cm⁻¹) Intensity Assignment

Broad band, approx. 3400-

3200
Strong, Broad O-H stretch (phenolic)

Approx. 3100-3000 Medium C-H stretch (aromatic)

Approx. 2900-2800 Medium C-H stretch (aldehyde)

Approx. 1700-1660 Strong C=O stretch (aldehyde)

Approx. 1600-1450 Medium-Strong C=C stretch (aromatic)

Approx. 1250 Strong C-O stretch (aryl ether)

Note: The exact peak positions can vary depending on the sampling method. The data

presented is based on typical ranges for the functional groups present.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.

Table 5: Mass Spectrometry Data of 2-Hydroxy-5-methoxybenzaldehyde

m/z Relative Intensity (%) Assignment

152 High [M]⁺ (Molecular Ion)

151 High [M-H]⁺

123 Medium [M-CHO]⁺

95 Medium [M-CHO-CO]⁺
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Note: The fragmentation pattern is consistent with the structure, showing the loss of the

hydrogen atom, the formyl group, and subsequent loss of carbon monoxide. Data is based on

electron ionization (EI) mass spectra.[1][6]

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectral data presented.

NMR Spectroscopy
A sample of 2-Hydroxy-5-methoxybenzaldehyde (5-10 mg) is dissolved in a deuterated

solvent (e.g., CDCl₃ or DMSO-d₆, ~0.7 mL) in an NMR tube. The spectrum is recorded on a

spectrometer operating at a frequency of 300 MHz or higher. Chemical shifts are referenced to

tetramethylsilane (TMS).

IR Spectroscopy
For a liquid sample, a thin film is prepared between two potassium bromide (KBr) or sodium

chloride (NaCl) plates. For a solid sample, a KBr pellet is prepared by grinding a small amount

of the sample with KBr powder and pressing it into a disc. The spectrum is then recorded using

a Fourier-transform infrared (FTIR) spectrometer.

Mass Spectrometry
The mass spectrum is typically obtained using a mass spectrometer with an electron ionization

(EI) source. The sample is introduced into the instrument, often via a direct insertion probe or

gas chromatography (GC) inlet, and bombarded with electrons (typically at 70 eV). The

resulting ions are then separated by their mass-to-charge ratio.

Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the complete spectroscopic

characterization of 2-Hydroxy-5-methoxybenzaldehyde.
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Caption: Workflow for the spectroscopic analysis of 2-Hydroxy-5-methoxybenzaldehyde.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of 2-Hydroxy-5-
methoxybenzaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1199172#2-hydroxy-5-methoxybenzaldehyde-
spectral-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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